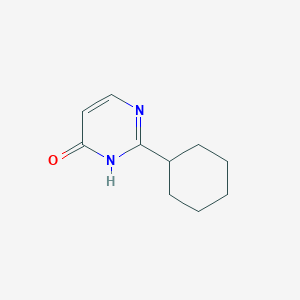

4(1H)-Pyrimidinone, 2-cyclohexyl-

説明

Contextualizing the Pyrimidinone Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to chemical and biological sciences. nih.gov The pyrimidinone scaffold, a derivative of pyrimidine (B1678525), is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. wikipedia.org Pyrimidine and its fused-ring derivatives are considered "privileged scaffolds" in medicinal chemistry because they are core structures in a multitude of biologically active compounds. nih.govmdpi.com

The significance of the pyrimidine ring is underscored by its presence in essential biomolecules like the nucleobases cytosine, thymine, and uracil. Derivatives of pyrimidone form the basis of many biological molecules and synthetic drugs. wikipedia.org The planar, aromatic nature of the pyrimidine ring system, combined with the electronic properties conferred by the nitrogen heteroatoms, makes it a versatile building block for designing molecules with specific functions. rsc.org Researchers have developed numerous synthetic methods to create libraries of pyrimidine-based compounds for screening in drug discovery and materials science. mdpi.comnih.gov Fused heterocyclic systems incorporating the pyrimidine scaffold, such as pyrazolopyrimidines and imidazo[1,2-a]pyrimidines, have demonstrated a wide array of biological activities. nih.govnih.gov

Academic Significance of 2-Substituted 4(1H)-Pyrimidinones

The academic and industrial interest in 4(1H)-pyrimidinones is largely focused on the synthesis and evaluation of its substituted derivatives. The properties and potential applications of the pyrimidinone core can be finely tuned by introducing various functional groups at different positions on the ring. Substitution at the 2-position, as seen in the titular compound, is a common strategy to explore structure-activity relationships.

A well-established method for synthesizing a class of substituted pyrimidinones (B12756618) is the Biginelli reaction. nih.govmdpi.comnih.gov This one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified. mdpi.comnih.gov The versatility of this reaction allows for the creation of a diverse range of substituted pyrimidinones by varying each of the three starting components. nih.govnih.gov

Research into substituted pyrimidinones has revealed a wide spectrum of biological activities. For instance, various N-substituted and aryl-substituted pyrimidinones have been investigated for their potential as anti-inflammatory and hypotensive agents. nih.gov The development of efficient synthetic routes, including green and eco-friendly methods, continues to be a focus, enabling the production of these valuable scaffolds for further study. derpharmachemica.com The ability to systematically alter substituents on the pyrimidinone ring allows chemists to probe the structural requirements for specific biological targets or material properties.

Research Findings on Related Pyrimidinone Structures

| Compound Class/Derivative | Key Research Finding | Reference(s) |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Synthesized via the Biginelli reaction; they possess a broad range of pharmacological activities and are used in pharmaceutical applications. | mdpi.com |

| Aryl-Substituted Pyrimidinones | Synthesized via a one-pot, three-component condensation reaction; some derivatives show potent antioxidant activity. | derpharmachemica.com |

| N-Substituted 6-Phenylpyrimidinones | A series of these analogues demonstrated hypotensive and anti-inflammatory activity. | nih.gov |

| Fused Pyrimidopyrimidines | These scaffolds are of great interest due to their diverse biological activities, including use as antibacterial, antiviral, and anticancer agents. | nih.gov |

| Imidazo[1,2-a]pyrimidin-5(8H)-ones | The heterocyclic core is a promising functional fluorophore for applications in detection chemistry and diagnostic bioimaging. | rsc.org |

Structure

3D Structure

特性

IUPAC Name |

2-cyclohexyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHSOBHPUEHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545184 | |

| Record name | 2-Cyclohexylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-53-3 | |

| Record name | 2-Cyclohexylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Pyrimidinone, 2 Cyclohexyl and Its Derivatives

Strategic Approaches to Pyrimidinone Ring Construction

The construction of the pyrimidinone core is a cornerstone of synthetic organic chemistry, with numerous strategies developed to enhance efficiency and yield.

One-Pot Multicomponent Reaction Protocols for Pyrimidinone Synthesis

Recent advancements have focused on developing catalyst-free and more environmentally friendly MCRs. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and 1,3-dimethylbarbituric acid in an ethanol-water mixture at room temperature. researchgate.net Similarly, catalyst-free methods in a water-ethanol medium have been developed for synthesizing pyrimidine-fused heterocyclic derivatives. researchgate.net

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Catalyst-Free | Aldehyde, Malononitrile, 1,3-Dimethylbarbituric Acid | Pyrano[2,3-d]pyrimidine | High | researchgate.net |

| Catalyst-Free | Aldehyde, β-Dicarbonyl Compound, Urea (B33335) | 3,4-Dihydropyrimidin-2-one | High to Excellent | tandfonline.com |

| Fe3O4@C@OSO3H | Aromatic Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone/thione | High | tandfonline.com |

| Uranyl Acetate / Succinimide Sulfonic Acid | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | 3,4-Dihydropyrimidin-2-one/-thione | High to Excellent | tandfonline.com |

Sustainable and Green Chemistry Methodologies in Pyrimidinone Synthesis (e.g., Solvent-Free, Catalyst-Free, Microwave, Ultrasound Irradiation)

In recent years, the principles of green chemistry have been increasingly applied to pyrimidine (B1678525) synthesis to minimize environmental impact and improve safety. rasayanjournal.co.innih.gov These methods prioritize the use of safer solvents, renewable materials, and energy-efficient processes. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Synthesis:

Solvent-free and catalyst-free reactions offer significant environmental benefits by reducing waste and avoiding the use of potentially toxic and expensive catalysts. tandfonline.comnih.govresearchgate.net For example, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with quantitative yields through ball-milling in a solvent-free and catalyst-free one-pot reaction. nih.gov This mechanochemical approach provides a simple workup procedure and is environmentally benign. nih.gov Similarly, catalyst-free synthesis of pyrimidine-fused heterocycles has been demonstrated in a water-ethanol mixture. researchgate.net The synthesis of dihydropyrimidinones has also been successfully carried out under solvent-free conditions, sometimes in the absence of a catalyst or using recyclable catalysts. tandfonline.comtandfonline.com

Microwave and Ultrasound-Assisted Synthesis:

Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govrasayanjournal.co.innih.gov

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been shown to be an effective energy source for the synthesis of pyrimidines and their fused derivatives, often resulting in shorter reaction times and higher yields. nih.gov It has been used in various reaction types, including multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov For instance, a one-pot, three-component procedure for the synthesis of pyrimido[1,2-a]benzimidazoles has been developed under ultrasonic irradiation. nih.govresearchgate.net

| Green Chemistry Technique | Key Advantages | Example Application | Reference |

| Solvent-Free Synthesis | Reduced waste, simplified workup, environmentally friendly. | Synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling. | nih.gov |

| Catalyst-Free Synthesis | Avoids toxic and expensive catalysts, simpler purification. | Synthesis of pyrimidine-fused heterocyclic derivatives in water-ethanol. | researchgate.net |

| Microwave Irradiation | Shorter reaction times, higher yields, cleaner products. | One-pot synthesis of 2-amino dihydropyrimidinone derivatives. | nih.gov |

| Ultrasound Irradiation | Shorter reaction times, higher yields, can act synergistically with catalysts. | One-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles. | nih.govresearchgate.net |

Solid-Phase Synthetic Techniques for Building Pyrimidinone Chemical Libraries

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds, which is invaluable for drug discovery and lead optimization. spirochem.comemolecules.com In SPS, a starting material is attached to an insoluble solid support, and reagents are added sequentially in solution. spirochem.comyoutube.com Excess reagents and by-products are easily removed by washing, leading to high-purity products. spirochem.com

This methodology is highly amenable to automation, which further accelerates the synthesis of compound libraries. spirochem.com While widely used for peptides and oligonucleotides, SPS has also been adapted for the synthesis of small organic molecules, including heterocyclic scaffolds like pyrrolidinediones. spirochem.comnih.gov The "one bead, one compound" (OBOC) approach is a key concept in SPS for creating large, physically separated libraries of molecules for high-throughput screening. emolecules.com Although specific examples for 2-cyclohexyl-4(1H)-pyrimidinone were not found in the provided search results, the principles of solid-phase synthesis are broadly applicable to the construction of diverse pyrimidinone libraries. The Ugi four-component reaction, a type of MCR, has been successfully employed in the solid-phase synthesis of N-substituted pyrrolidinones, demonstrating the potential for combining MCRs with SPS to build complex heterocyclic libraries. nih.gov

Regioselective and Stereoselective Synthesis of 2-Cyclohexyl-4(1H)-Pyrimidinone Analogues

The synthesis of specific isomers of substituted pyrimidinones (B12756618), known as regioselective and stereoselective synthesis, is crucial as different isomers can exhibit distinct biological activities.

Regioselectivity in pyrimidinone synthesis often involves controlling the position of substituents on the pyrimidine ring. This can be influenced by the choice of starting materials and reaction conditions. For example, in multicomponent reactions, the regiochemistry of the final product is determined by the specific reactants and the reaction pathway. nih.gov

Stereoselectivity deals with the three-dimensional arrangement of atoms and is particularly important when chiral centers are present in the molecule. While the search results did not provide specific examples of regioselective or stereoselective synthesis of 2-cyclohexyl-4(1H)-pyrimidinone, the general principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials to control the stereochemical outcome of the reaction.

Retrosynthetic Analysis of the 2-Cyclohexyl-4(1H)-Pyrimidinone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical "disconnections". youtube.comyoutube.comyoutube.com

For the 2-cyclohexyl-4(1H)-pyrimidinone core, a primary disconnection can be made at the amide bond and the imine bond of the pyrimidinone ring. This approach is conceptually similar to the reverse of a Biginelli-type reaction.

Retrosynthetic Analysis:

Target Molecule: 4(1H)-Pyrimidinone, 2-cyclohexyl-

Disconnection 1 (C-N bonds of the pyrimidine ring): This disconnection breaks the pyrimidinone ring into three key components:

A cyclohexyl-containing amidine or a related precursor (e.g., cyclohexanecarboxamidine).

A three-carbon unit with carbonyl functionalities at the 1 and 3 positions, such as malondialdehyde or a β-ketoester derivative (e.g., ethyl acetoacetate).

Ammonia (B1221849) or an ammonia equivalent.

This retrosynthetic pathway suggests that a plausible forward synthesis would involve the condensation of these three components. The cyclohexyl group would be introduced via the amidine starting material. This strategy aligns with the principles of multicomponent reactions, which are known to be effective for constructing pyrimidinone rings.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 1h Pyrimidinone, 2 Cyclohexyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules, including pyrimidinone derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure and environment of the atoms.

¹H and ¹³C NMR Spectral Analysis for Conformational Insights

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon framework and proton environments within a molecule. In the context of 2-cyclohexyl-4(1H)-pyrimidinone, the chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra offer significant clues about the conformation of both the pyrimidinone and cyclohexyl rings. researchgate.net The analysis of these spectra can reveal the preferred orientation of the cyclohexyl group relative to the pyrimidinone ring and provide information on the puckering of the cyclohexyl ring. nih.gov The chemical shifts of the pyrimidine (B1678525) ring protons and carbons are particularly sensitive to substituent effects and tautomeric forms. researchgate.net

Table 1: Hypothetical ¹H NMR Data for 2-cyclohexyl-4(1H)-pyrimidinone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.0-10.0 | br s | 1H | N1-H |

| 7.80 | d | 1H | H6 |

| 6.20 | d | 1H | H5 |

| 2.50 | m | 1H | Cyclohexyl-H1' |

| 1.80-1.20 | m | 10H | Cyclohexyl-H (remaining) |

Table 2: Hypothetical ¹³C NMR Data for 2-cyclohexyl-4(1H)-pyrimidinone

| Chemical Shift (ppm) | Assignment |

| 165.0 | C4 |

| 158.0 | C2 |

| 150.0 | C6 |

| 110.0 | C5 |

| 45.0 | Cyclohexyl-C1' |

| 32.0, 26.0, 25.5 | Cyclohexyl-C (remaining) |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) in Pyrimidinone Characterization

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. youtube.comyoutube.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. columbia.edu This is crucial for assigning the signals of the cyclohexyl and pyrimidinone rings.

Concentration-Dependent NMR Studies for Probing Intermolecular Interactions

The behavior of chemical shifts and line widths in NMR spectra as a function of sample concentration can provide valuable information about intermolecular interactions, such as hydrogen bonding. nih.govdtic.mil For 4(1H)-pyrimidinones, which are known to form hydrogen-bonded dimers, concentration-dependent NMR studies are particularly insightful. researchgate.net As the concentration of the sample changes, shifts in the resonance of the N-H proton can indicate the extent of dimerization or interaction with the solvent. mdpi.com These studies help in understanding the supramolecular chemistry of 2-cyclohexyl-4(1H)-pyrimidinone in solution.

Vibrational Spectroscopy for Functional Group and Tautomeric Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying functional groups. In 2-cyclohexyl-4(1H)-pyrimidinone, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching, C=O stretching, and C=C and C=N stretching vibrations of the pyrimidinone ring. The position and shape of the N-H and C=O bands can also provide evidence for hydrogen bonding. nih.gov The presence of a strong C=O absorption band is a key indicator of the 4(1H)-pyrimidinone tautomer being the dominant form in the solid state. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR data to aid in the assignment of vibrational modes. physchemres.org

Table 3: Expected FT-IR Absorption Bands for 2-cyclohexyl-4(1H)-pyrimidinone

| Wavenumber (cm⁻¹) | Vibration |

| 3200-2800 | N-H stretch |

| 3000-2850 | C-H stretch (cyclohexyl) |

| 1700-1650 | C=O stretch |

| 1650-1550 | C=C and C=N stretch |

| 1450 | C-H bend (cyclohexyl) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. colab.ws While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 2-cyclohexyl-4(1H)-pyrimidinone, Raman spectroscopy can be particularly useful for studying the vibrations of the pyrimidine ring and the cyclohexyl group. cdnsciencepub.com The technique can also be used to investigate the effects of intermolecular interactions, such as hydrogen bonding and crystal packing, on the vibrational modes of the molecule. acs.org Tautomeric equilibria can also be studied using Raman spectroscopy by observing changes in the vibrational bands corresponding to the different tautomeric forms under various conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions within the crystal lattice.

A typical single-crystal X-ray diffraction experiment would involve growing a suitable, high-quality crystal of 4(1H)-Pyrimidinone, 2-cyclohexyl-. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical data table below.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₄N₂O |

| Formula weight | 178.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1015.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.165 |

| Absorption coefficient (mm⁻¹) | 0.081 |

| F(000) | 384 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

This table is a hypothetical representation and is not based on experimental data for 4(1H)-Pyrimidinone, 2-cyclohexyl-.

Molecular Conformation and Tautomeric Forms in the Crystalline State

The primary information gleaned from a successful X-ray diffraction study would be the precise molecular conformation of 4(1H)-Pyrimidinone, 2-cyclohexyl-. This would include the conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation. The analysis would also reveal the relative orientation of the cyclohexyl substituent with respect to the pyrimidinone ring.

A critical aspect of the structural analysis would be the definitive determination of the tautomeric form present in the crystalline state. Pyrimidinones (B12756618) can exist in several tautomeric forms, primarily the 4(1H)-pyrimidinone (lactam) and the 4-hydroxypyrimidine (B43898) (lactim) forms. Spectroscopic methods in solution may show the presence of multiple tautomers in equilibrium, but single-crystal X-ray diffraction provides a snapshot of the most stable tautomer in the solid state. Based on studies of related pyrimidinone derivatives, it is highly probable that the 2-cyclohexyl derivative would exist in the 4(1H)-pyrimidinone form in the crystal, stabilized by intermolecular hydrogen bonding.

Crystal Packing Analysis and Lattice Energy Considerations

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyrimidinone rings.

Elucidation of Intermolecular Interactions and Supramolecular Architectures of 4 1h Pyrimidinone, 2 Cyclohexyl

Detailed Analysis of Hydrogen Bonding Motifs in Pyrimidinone Systems

Hydrogen bonds are the most significant intermolecular interactions governing the structure of pyrimidinone systems. The pyrimidinone core possesses both hydrogen bond donors (N-H group) and acceptors (C=O group), facilitating the formation of robust and predictable hydrogen-bonding motifs.

| Hydrogen Bond Type | Description | Significance in Pyrimidinone Systems |

| N–H···O | Strong, directional interaction between the pyrimidinone N-H donor and a carbonyl oxygen acceptor. | Primary driving force for dimerization and the formation of extended chains and sheets. nih.gov |

| C–H···O | Weaker interaction involving C-H bonds from the pyrimidinone ring or its substituents and a carbonyl oxygen. | Contributes to the fine-tuning of the crystal packing and overall stability. nih.gov |

Energetic Characterization of Hydrogen Bonds (e.g., Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

To quantify the strength and nature of these hydrogen bonds, the Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool. nih.govchemrxiv.org QTAIM analysis of the electron density distribution provides key parameters at the bond critical points (BCPs) of intermolecular interactions.

Studies on substituted pyrimidinones (B12756618) have shown that N–H···O hydrogen bonds exhibit significant stabilization energies, often averaging around -16.55 kcal/mol. nih.govacs.org The weaker C–H···O interactions have average stabilization energies of approximately -6.48 kcal/mol. nih.govacs.org These energies confirm the dominant role of N–H···O bonds in directing the self-assembly of pyrimidinone molecules.

| QTAIM Parameter | Significance | Typical Values for Pyrimidinone H-Bonds |

| Electron Density (ρ) | Indicates the strength of the interaction. | Higher for stronger bonds like N–H···O. |

| Laplacian of Electron Density (∇²ρ) | Positive values are characteristic of closed-shell interactions (like hydrogen bonds). | Positive for both N–H···O and C–H···O. |

| Total Energy Density (H) | Negative values indicate a degree of covalent character. | Typically negative for strong H-bonds. |

Exploration of π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions, such as π-stacking, play a crucial role in the supramolecular architecture of pyrimidinone systems. nih.gov The pyrimidinone ring is a π-electron deficient system, which can interact favorably with electron-rich aromatic systems or with other pyrimidinone rings in a displaced π-stacking arrangement. nih.gov

Principles of Crystal Engineering Applied to 4(1H)-Pyrimidinone Scaffolds

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. The 4(1H)-pyrimidinone scaffold is an excellent building block for crystal engineering due to its robust and predictable hydrogen-bonding capabilities. nih.gov By understanding the interplay of different intermolecular forces, it is possible to predict and construct specific supramolecular architectures.

The primary synthon in pyrimidinone crystal engineering is the self-complementary N–H···O hydrogen bond, which reliably forms dimers or catemers (chains). The presence of the bulky cyclohexyl group in 4(1H)-Pyrimidinone, 2-cyclohexyl- will sterically influence which of these synthons is favored, likely promoting the formation of discrete dimers over extended chains.

Supramolecular Self-Assembly and Dimerization of Pyrimidinone Derivatives

The strong tendency of pyrimidinone derivatives to form hydrogen-bonded dimers is a cornerstone of their supramolecular self-assembly. sioc-journal.cnrsc.org This dimerization is often the first and most crucial step in the formation of larger aggregates and, ultimately, the crystal lattice. nih.govacs.org The resulting dimer presents a new supramolecular unit with altered surfaces for further interaction.

Computational and Theoretical Investigations of 4 1h Pyrimidinone, 2 Cyclohexyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4(1H)-Pyrimidinone, 2-cyclohexyl-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its molecular geometry and electronic properties. nih.govphyschemres.orgnih.gov

The optimization of the molecular structure using DFT would reveal the most stable three-dimensional arrangement of the atoms. This involves determining key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrimidinone ring and the orientation of the cyclohexyl group relative to the ring are critical aspects that DFT can accurately predict. The cyclohexyl group is expected to adopt a stable chair conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for 4(1H)-Pyrimidinone, 2-cyclohexyl- using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.385 |

| C2-N3 | 1.320 |

| N3-C4 | 1.390 |

| C4-C5 | 1.360 |

| C5-C6 | 1.430 |

| C6-N1 | 1.375 |

| C2-C(cyclohexyl) | 1.510 |

| C4=O | 1.230 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 125.5 |

| C2-N3-C4 | 115.0 |

| N3-C4-C5 | 120.5 |

| C4-C5-C6 | 118.0 |

| C5-C6-N1 | 122.0 |

| C6-N1-C2 | 119.0 |

| Dihedral Angles (°) ** | |

| N3-C2-C(cyclohexyl)-C | 45.0 |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would require specific DFT calculations for this molecule.

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of 4(1H)-Pyrimidinone, 2-cyclohexyl-. The theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be computed. physchemres.org

The calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the pyrimidinone ring is expected to be a prominent feature. physchemres.org

Similarly, the 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum and confirm the molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for 4(1H)-Pyrimidinone, 2-cyclohexyl-

| Spectroscopic Parameter | Predicted Value |

| FT-IR (cm-1) | |

| C=O stretch | ~1680 |

| N-H stretch | ~3400 |

| C-H stretch (cyclohexyl) | 2850-2950 |

| 1H NMR (ppm) | |

| N-H | ~12.0 |

| C5-H | ~5.8 |

| C6-H | ~7.5 |

| Cyclohexyl protons | 1.2-2.5 |

| 13C NMR (ppm) | |

| C4 (C=O) | ~162 |

| C2 | ~155 |

| C6 | ~140 |

| C5 | ~105 |

| Cyclohexyl carbons | 25-45 |

Note: The data in this table is illustrative. Actual values would depend on the specific computational method and solvent model used.

Electrostatic Potential and Ionization Potential Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive and negative potential. For 4(1H)-Pyrimidinone, 2-cyclohexyl-, the MEP would likely show a negative potential (red or yellow) around the carbonyl oxygen and the nitrogen atoms of the pyrimidinone ring, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton and the C-H bonds, indicating sites for nucleophilic attack. physchemres.orgnih.gov

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. These values provide insight into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. physchemres.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of 4(1H)-Pyrimidinone, 2-cyclohexyl-, particularly the flexibility of the cyclohexyl ring and its rotation relative to the pyrimidinone core. nih.gov

By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, MD can track the trajectories of all atoms. This allows for the analysis of conformational changes, such as the chair-to-boat interconversion of the cyclohexyl ring, although the chair conformation is expected to be predominantly populated. The simulation can also reveal dynamic interactions between the solute and solvent molecules, providing insights into its solvation and transport properties.

Quantitative Structure-Property Relationship (QSPR) and Molecular Docking Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of compounds with their observed properties. ijcsi.proresearchgate.netnih.gov For a series of pyrimidinone derivatives, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity based on calculated molecular descriptors. For 4(1H)-Pyrimidinone, 2-cyclohexyl-, descriptors such as molecular weight, logP, polar surface area, and various electronic parameters derived from DFT calculations could be used as inputs for such a model. elsevierpure.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical scenario, molecular docking could be used to investigate the binding modes of 4(1H)-Pyrimidinone, 2-cyclohexyl- with a hypothetical biological target, such as an enzyme active site. The docking simulation would predict the binding affinity (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the hypothetical receptor. This can provide valuable insights for designing new molecules with potentially enhanced binding capabilities.

Advanced Quantum Chemical Calculations for Reaction Mechanism Elucidation

Advanced quantum chemical calculations can be employed to elucidate the mechanisms of chemical reactions involving 4(1H)-Pyrimidinone, 2-cyclohexyl-. nih.govpitt.edu For instance, the mechanism of its synthesis, which could involve the condensation of a cyclohexyl-substituted amidine with a β-keto ester, can be investigated.

By calculating the potential energy surface for the reaction, transition states can be located, and activation energies can be determined. pitt.edu This provides a detailed, step-by-step understanding of the reaction pathway, including the formation of intermediates and the breaking and forming of bonds. Such studies are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. nih.gov For example, theoretical investigations into the tautomerism of the pyrimidinone ring can also be performed to understand the relative stabilities of different tautomeric forms. researchgate.net

Chemical Transformations and Functionalization Strategies for the 2 Cyclohexyl 4 1h Pyrimidinone Scaffold

Functionalization of the Pyrimidinone Ring System via Nucleophilic and Electrophilic Reactions

The pyrimidinone ring offers several sites for functionalization through both nucleophilic and electrophilic pathways. The presence of two nitrogen atoms makes the ring electron-deficient, predisposing it to nucleophilic attack, while the C5 position is the most common site for electrophilic substitution.

Nucleophilic substitution on the pyrimidinone ring can occur at the carbon atoms. The C4-carbonyl group can be activated to facilitate substitution by various nucleophiles. For instance, treatment with reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can activate the C4 position, allowing for subsequent reaction with amines, thiols, and alcohols to introduce new functional groups. nih.gov Furthermore, if a suitable leaving group (e.g., a halogen) is present at the C2 or C6 positions, direct nucleophilic aromatic substitution (SNAr) can be achieved.

Electrophilic substitution is less common due to the ring's electron-poor nature but can be effectively directed to the C5 position, which is the most electron-rich carbon. Halogenation is a prime example of a regioselective electrophilic substitution on pyrimidinone systems. rsc.orgresearchgate.netnih.gov

N-alkylation is another key functionalization strategy, typically occurring at the N1 or N3 positions. The regioselectivity of this reaction can be influenced by the reaction conditions and the steric and electronic properties of the substituents already on the ring. acs.orgorganic-chemistry.org

Regioselective Functionalization at Specific Ring Positions

Achieving regioselectivity is crucial for the controlled synthesis of complex molecules. On the pyrimidinone scaffold, specific positions can be targeted with high precision.

C5-Position : This position is the primary site for electrophilic attack. Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) selectively installs a halogen at C5. Hypervalent iodine(III) reagents in the presence of potassium halide salts have also been used for efficient and regioselective C-H halogenation of related heterocyclic systems under mild, aqueous conditions. rsc.orgresearchgate.netnih.gov This C5-halo derivative is an exceptionally versatile handle for further modifications, particularly through cross-coupling reactions.

N1 and N3-Positions : Alkylation of the ring nitrogens is a common transformation. The choice of base and alkylating agent can influence whether substitution occurs at N1 or N3. In some systems, N-alkylation is highly regioselective, though in others, mixtures of N1 and N3 alkylated products can be formed. acs.org For pyrimidin-2(1H)-ones lacking a substituent at the 6-position, N1-alkylation is often favored. acs.org

C4-Position : As mentioned, the C4-carbonyl can be converted into a better leaving group, enabling nucleophilic substitution. Activation with BOP reagent allows for the introduction of amines, thiols, and alcohols at this position. nih.gov This strategy transforms the lactam functionality into a diverse array of C4-substituted pyrimidines.

C2-Position : Direct functionalization at the C2 position, which bears the cyclohexyl group in the title compound, is less straightforward without pre-installed leaving groups. However, strategies for C2-amination of pyrimidines have been developed, proceeding through pyrimidinyl iminium salt intermediates. nih.gov

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-substituted pyrimidinones (B12756618). rsc.orgmdpi.com These reactions typically use a C5- or C2/C6-halopyrimidinone as the electrophilic partner.

Suzuki-Miyaura Coupling : This reaction couples a halopyrimidinone with a boronic acid or ester to form a C-C bond. It is highly versatile for introducing aryl, heteroaryl, or vinyl groups. mdpi.comrsc.orgyoutube.comnih.govyoutube.com The reaction is tolerant of many functional groups and can often be performed under mild, aqueous conditions. rsc.orgnih.gov

Sonogashira Coupling : Used to form C-C bonds between a halopyrimidinone and a terminal alkyne, this reaction is invaluable for synthesizing alkynyl-substituted pyrimidinones. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orggelest.com It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling a halopyrimidinone with a primary or secondary amine. researchgate.netwikipedia.orgname-reaction.comlibretexts.orgorganic-chemistry.org It is a go-to method for synthesizing aminopyrimidinones, which are common motifs in pharmacologically active molecules. The choice of phosphine (B1218219) ligand is critical for reaction efficiency and scope. researchgate.netwikipedia.org

Below is a table summarizing representative cross-coupling reactions on pyrimidine (B1678525) and related heterocyclic scaffolds.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/H₂O | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | rsc.org |

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ / DMF/H₂O (MW) | 2-Phenylpyridine | mdpi.com |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) / THF | Aryl-Alkyne | wikipedia.orgorganic-chemistry.org |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Alkynylpyridine | nih.gov |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, Xantphos) | Strong Base (e.g., NaOtBu, Cs₂CO₃) / Toluene | Aryl-Amine | wikipedia.orgname-reaction.com |

| Buchwald-Hartwig | 2,6-Dihalopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Diheteroarylamine | researchgate.net |

Ring Transformation Reactions of Pyrimidinone Derivatives

The pyrimidine ring, particularly when activated by electron-withdrawing groups or quaternization, can undergo ring transformation reactions upon treatment with strong nucleophiles. wur.nl These reactions involve a sequence of nucleophilic addition, ring-opening, and recyclization to form a new heterocyclic system. wur.nlacs.orgacs.orgwur.nl

For instance, 5-nitropyrimidines are known to react with nucleophiles like amidines, leading to the formation of pyridine (B92270) derivatives. acs.org The mechanism often involves an initial nucleophilic attack at C2 or C6, followed by ring cleavage of the N1-C6 or N1-C2 bond. The resulting open-chain intermediate then recyclizes to yield the more stable pyridine ring. While a 2-cyclohexyl group is not strongly activating, these transformations highlight the latent reactivity of the pyrimidine core under specific, often forcing, conditions. Quaternization of a ring nitrogen significantly enhances the pyrimidine's susceptibility to these transformations, allowing them to proceed under much milder conditions. wur.nl

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidinone Core

The pyrimidinone scaffold is a valuable building block for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govnih.govmdpi.comnih.govnih.govmdpi.com Annulation reactions, where a new ring is built onto the existing pyrimidinone core, are a common strategy.

Imidazo[1,2-a]pyrimidines : These systems can be synthesized from 2-aminopyrimidines, which are themselves accessible from 2-halo or 2-thiosubstituted pyrimidinones. The classical Chichibabin reaction, involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, is a primary route to this fused system. nih.gov Microwave-assisted syntheses have been developed to improve yields and shorten reaction times. nih.govrsc.org

Pyrido[2,3-d]pyrimidines : This important class of heterocycles, found in pharmaceuticals like the CDK4/6 inhibitor Palbociclib, can be synthesized from pyrimidine precursors. nih.govnih.govmdpi.com A common approach involves starting with a 4-aminopyrimidine (B60600) that has a suitable functional group (e.g., aldehyde, ester, or cyano group) at the C5 position. Intramolecular cyclization or intermolecular reaction with a three-carbon unit builds the pyridine ring onto the pyrimidine core. nih.gov For example, a Michael addition of a pyrimidinone to an acrylate (B77674) derivative can initiate a sequence leading to a pyrido[2,3-d]pyrimidinone. nih.gov

Chemical Modifications and Derivatization of the Cyclohexyl Substituent

Free-Radical Halogenation : The C-H bond on the cyclohexyl carbon directly attached to the pyrimidinone ring (the α-position) is analogous to a benzylic position. It is expected to be the most reactive site for free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator like AIBN or light). This would yield a 2-(1-halocyclohexyl)pyrimidinone, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Oxidation : Strong oxidizing agents could potentially oxidize the α-carbon, leading to the formation of a ketone (2-(1-oxocyclohexyl)pyrimidinone) or, under harsh conditions, ring-opening of the cyclohexyl group.

These proposed transformations are based on the general reactivity of alkyl substituents on heterocyclic rings and would need experimental validation for the specific 2-cyclohexyl-4(1H)-pyrimidinone system.

Advanced Material Applications and Future Research Directions in 4 1h Pyrimidinone Chemistry

Utilization of Pyrimidinone Scaffolds in the Construction of Functional π-Conjugated Materials

While specific research on 2-cyclohexyl-4(1H)-pyrimidinone in π-conjugated materials is not extensively documented, the broader class of pyrimidinone derivatives has shown promise in this area. The pyrimidinone ring system can be incorporated into larger aromatic structures to modulate electronic properties. The hydrogen-bonding motifs inherent to the pyrimidinone scaffold can facilitate the self-assembly of these materials into ordered structures, which is crucial for optimizing charge transport and other photophysical properties.

The introduction of a cyclohexyl group can influence the solubility and processing characteristics of such materials, a critical factor for their incorporation into devices. Furthermore, the non-planar nature of the cyclohexyl ring can impact the solid-state packing of the π-conjugated systems, potentially leading to materials with unique optical and electronic behaviors.

Future research could focus on synthesizing and characterizing π-conjugated oligomers and polymers containing the 2-cyclohexyl-4(1H)-pyrimidinone unit to explore their potential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pyrimidinone Derivatives as Ligands in Catalysis and Coordination Chemistry

Pyrimidinone derivatives are recognized for their ability to act as versatile ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms within the pyrimidinone core provide excellent coordination sites for a wide range of metal ions. The specific substitution at the 2-position, in this case, a cyclohexyl group, can significantly influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting metal complexes.

The cyclohexyl group can create a specific chiral pocket around a coordinated metal, which could be advantageous in asymmetric catalysis. The solubility of the resulting metal complexes can also be modified by the lipophilic nature of the cyclohexyl substituent, allowing for catalysis in various solvent systems.

| Metal Ion | Potential Catalytic Application | Role of 2-Cyclohexyl Substituent |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Steric bulk can influence reductive elimination and catalyst stability. |

| Rhodium | Hydroformylation, hydrogenation | Chiral environment for enantioselective transformations. |

| Copper | Oxidation reactions, atom transfer radical polymerization | Tuning of redox potential and substrate access. |

| Zinc | Lewis acid catalysis | Modulation of Lewis acidity and coordination geometry. |

Further investigations are warranted to synthesize and evaluate metal complexes of 2-cyclohexyl-4(1H)-pyrimidinone as catalysts in a variety of organic transformations.

Rational Design and Synthesis of Pyrimidinone-Based Supramolecular Polymers and Assemblies

The self-complementary hydrogen-bonding capabilities of the 4(1H)-pyrimidinone core make it an exceptional building block for the construction of supramolecular polymers and assemblies. The formation of strong and directional hydrogen bonds can lead to the spontaneous organization of monomers into well-defined, high-molecular-weight architectures.

The 2-cyclohexyl substituent plays a crucial role in directing the self-assembly process. Its steric bulk can control the geometry of the resulting supramolecular structures, potentially favoring the formation of specific aggregates such as linear chains, tapes, or more complex three-dimensional networks. The hydrophobicity of the cyclohexyl group can also drive aggregation in aqueous environments.

The synthesis of such supramolecular polymers often involves the preparation of a functionalized 2-cyclohexyl-4(1H)-pyrimidinone monomer, which is then allowed to self-assemble under specific conditions of concentration and temperature.

| Supramolecular Assembly | Driving Force | Influence of 2-Cyclohexyl Group |

| Linear Supramolecular Polymers | Complementary hydrogen bonding | Steric hindrance can enforce a linear arrangement. |

| Helical Structures | Chiral induction from the cyclohexyl group | A chiral cyclohexyl derivative could induce a preferred helical screw sense. |

| Vesicles and Micelles | Amphiphilic self-assembly | The hydrophobic cyclohexyl group can form the core of micelles or the membrane of vesicles. |

The rational design of monomers incorporating the 2-cyclohexyl-4(1H)-pyrimidinone moiety holds significant promise for the development of novel "smart" materials with tunable properties.

Strategic Development of Pyrimidinone Scaffolds in Chemical Library Diversity

In the realm of drug discovery and chemical biology, the diversity of small molecule libraries is paramount for identifying new bioactive compounds. The pyrimidinone scaffold serves as a valuable core structure for the generation of diverse chemical libraries. chemdiv.comchemrxiv.org The 2-cyclohexyl-4(1H)-pyrimidinone entity can be readily diversified at multiple positions, including the pyrimidinone ring nitrogens and any functional groups on the cyclohexyl ring.

The inclusion of the 2-cyclohexyl-4(1H)-pyrimidinone scaffold in a chemical library introduces three-dimensional complexity and a unique hydrogen-bonding pattern, which can lead to novel interactions with biological targets. chemdiv.com High-throughput screening of such libraries against a range of biological assays can lead to the identification of hit compounds for various therapeutic areas.

Key Diversification Points for Library Synthesis:

N1-alkylation/arylation: Introduction of various substituents on the nitrogen at position 1.

N3-alkylation/arylation: Modification at the nitrogen at position 3.

Functionalization of the cyclohexyl ring: Introduction of functional groups on the cyclohexyl moiety to explore structure-activity relationships.

Substitution at the 5 and 6 positions of the pyrimidinone ring: Further diversification of the core scaffold.

The strategic development of libraries based on the 2-cyclohexyl-4(1H)-pyrimidinone scaffold can significantly enrich the chemical space available for biological screening.

Q & A

Q. How do solvent effects impact the catalytic efficiency of pyrimidinone-based intermediates in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。